N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
The compound N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex heterocyclic molecule. Its core consists of a tetrahydrothieno[3,4-d][1,3]thiazole ring system with a sulfone group (5,5-dioxido), a 1,3-benzodioxol-5-ylmethyl substituent at position 3, and a 2-methylpropanamide group at the imine position. The benzodioxolyl group contributes aromaticity and lipophilicity, while the sulfone enhances solubility and metabolic stability .
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-10(2)16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)6-11-3-4-13-14(5-11)24-9-23-13/h3-5,10,12,15H,6-9H2,1-2H3 |
InChI Key |
XGFCEPKZZSLLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is constructed using thiourea-mediated cyclization . For example, brominated ketones react with thiourea in ethanol under reflux to form the thiazole ring. A representative protocol involves:
Oxidation to the 5,5-Dioxide
The sulfide groups in the thieno-thiazole intermediate are oxidized to sulfones using hydrogen peroxide or dimethyl sulfoxide (DMSO)/air systems . The patent US6160133A describes oxidation with a NaOH/DMSO/air mixture, achieving quantitative conversion under mild conditions.
Introduction of the 1,3-Benzodioxol-5-Ylmethyl Group
The benzodioxole moiety is introduced via alkylation or Mitsunobu reactions :
Alkylation with Sodium Hydride
-
A solution of 4-(1,3-benzodioxol-5-yl)thiazol-2-amine and NaH in THF is stirred at room temperature.
-
1,3-Benzodioxol-5-ylmethyl bromide (1.5 equiv) is added, followed by quenching with NH₄Cl and extraction with EtOAc.
-
Yields for analogous alkylations range from 16–18% after silica gel chromatography (16% EtOAc/hexanes).
Mitsunobu Reaction for Stereocontrol
The patent US6160133A highlights the Mitsunobu reaction for installing chiral centers. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the benzodioxolylmethyl group is coupled to the thiazole core with retention of configuration.
Formation of the 2-Methylpropanamide Substituent
The propanamide group is introduced via acyl chloride condensation or active ester coupling :
Acylation with 2-Methylpropanoyl Chloride
-
The thiazole intermediate is treated with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
-
Reaction monitoring via TLC ensures completion, followed by extraction and chromatography.
Hydrazone Formation and Cyclization
The patent US6160133A describes hydrazone intermediates for constructing bicyclic systems. For example, reacting the core with acetic hydrazide under reflux forms a hydrazone, which undergoes intramolecular alkylation to yield the final product.
Stereochemical Control for the (2Z)-Isomer
The Z-configuration is achieved through:
Thermodynamic Control
-
Prolonged heating in polar aprotic solvents (e.g., DMF) favors the thermodynamically stable Z-isomer.
Chiral Auxiliaries
-
Temporary chiral ligands or enantioselective catalysts are used during cyclization steps to bias the stereochemical outcome.
Data Tables: Comparative Analysis of Key Steps
Table 1: Alkylation Conditions for Benzodioxole Attachment
Table 2: Oxidation Methods for Sulfone Formation
Table 3: Stereochemical Outcomes Under Different Conditions
Challenges and Optimization Strategies
Low Yields in Alkylation Steps
Purification Complexities
-
High-performance liquid chromatography (HPLC) : Resolves stereoisomers in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the thiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antifungal Properties
Recent studies have highlighted the antifungal efficacy of compounds containing the 1,3-benzodioxole moiety. For instance, derivatives of γ-lactam that incorporate this structure have shown promising activity against agricultural fungi such as Rhizoctonia solani and Fusarium graminearum. These compounds were synthesized through a diversity-oriented approach and exhibited antifungal activities surpassing those of conventional fungicides like carbendazim .
Anticancer Activity
Compounds with similar thiazole structures have been investigated for their anticancer properties. Research indicates that the thieno[3,4-d][1,3]thiazole framework can enhance the cytotoxicity against various cancer cell lines. The modification of these compounds to include benzodioxole units has been shown to improve their selectivity and potency against tumor cells .
Agricultural Applications
Fungicides
The incorporation of the 1,3-benzodioxole unit in synthetic pathways has led to the development of new antifungal agents. These agents are being explored for their ability to combat crop-threatening fungi effectively. The systematic evaluation of these compounds revealed that some derivatives exhibit superior antifungal activity compared to existing commercial products .
Herbicide Development
Research into the herbicidal potential of thiazole derivatives has indicated that modifications can lead to increased herbicidal activity. The structural characteristics of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide may contribute to its efficacy as a herbicide through mechanisms that inhibit plant growth or induce phytotoxicity in target species .
Materials Science
Dye Applications
The benzodioxole structure is known for its ability to form vibrant dyes. Compounds similar to this compound have been investigated for use in dye applications due to their fluorescent properties. These dyes can be utilized in various industries including textiles and plastics for coloring purposes .
Data Table: Summary of Applications
| Application Area | Compound Features | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal and anticancer properties | Superior antifungal activity against agricultural fungi |
| Agricultural Science | Potential fungicides and herbicides | Effective against crop-threatening fungi |
| Materials Science | Dye applications | Vibrant dyes suitable for textiles and plastics |
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on γ-lactam derivatives containing the 1,3-benzodioxole unit demonstrated significant antifungal activity against Alternaria tenuis. Compounds synthesized showed higher efficacy compared to traditional fungicides used in agriculture.
Case Study 2: Anticancer Activity
Investigations into thiazole derivatives revealed that modifications incorporating benzodioxole units enhanced cytotoxicity against breast cancer cell lines. Structural optimization led to candidates with improved selectivity and reduced side effects.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility: The thienothiazole core allows diverse substitutions, enabling tuning of electronic (e.g., sulfone) and steric (e.g., benzodioxolylmethyl) properties.
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of sulfonation and stereochemistry, whereas thiadiazole derivatives (e.g., 4g , 11a ) utilize more straightforward condensations .
Biological Activity
The compound N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.5 g/mol. The structure features a benzodioxole moiety, which is often associated with various pharmacological properties due to its ability to interact with biological targets.
Research indicates that compounds with similar structures may act through multiple mechanisms:
- Auxin Receptor Modulation : Compounds related to benzodioxole have been shown to act as agonists for auxin receptors (TIR1), promoting root growth in plant models such as Arabidopsis thaliana and Oryza sativa . This suggests potential applications in agricultural biotechnology.
- Antioxidant Activity : Some studies have indicated that benzodioxole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
- Antimicrobial Properties : Certain thiazole derivatives exhibit antimicrobial activity against various pathogens, indicating that our compound may also have similar properties .
Biological Activity Data
A summary of the biological activities and effects observed in various studies is presented in the following table:
Case Study 1: Root Growth Promotion
In a study evaluating the effects of similar benzodioxole compounds on plant growth, K-10 was identified as a potent auxin receptor agonist. The application of K-10 resulted in enhanced root elongation at concentrations as low as , outperforming traditional auxins like NAA. The study concluded that the structural features of these compounds are crucial for their bioactivity .
Case Study 2: Antioxidant Effects
Another investigation into the antioxidant properties of benzodioxole derivatives revealed that these compounds significantly reduced oxidative damage in neuronal cell lines. The mechanism was attributed to the scavenging of free radicals and upregulation of endogenous antioxidant enzymes .
Case Study 3: Antimicrobial Efficacy
Research on thiazole derivatives demonstrated their effectiveness against a range of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
